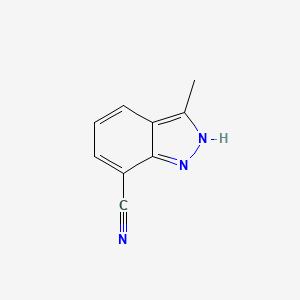

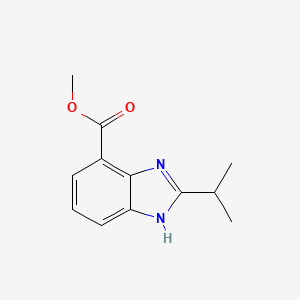

3-Methyl-1H-Indazol-7-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-1H-indazole-7-carbonitrile is a compound that falls under the category of indazole-containing heterocyclic compounds . Indazole compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

Indazole compounds can undergo various chemical reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Wissenschaftliche Forschungsanwendungen

Medizinische Anwendungen

Indazolhaltige heterozyklische Verbindungen haben eine Vielzahl von medizinischen Anwendungen. Sie werden als Antihypertensiva, Antikrebsmittel, Antidepressiva, Entzündungshemmer und Antibiotika eingesetzt . Beispielsweise wurde eine Reihe neuer 3-Amino-N-Phenyl-1H-Indazol-1-carboxamide synthetisiert und auf ihre in-vitro-antineoplastische Aktivität gegen 60 klinisch isolierte humane Krebszelllinien untersucht .

Synthese-Strategien

Indazole werden mit verschiedenen Strategien synthetisiert, darunter übergangsmetallkatalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen über die konsekutive Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel .

Inhibitoren der Phosphoinositid-3-Kinase δ

Indazole können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden .

Antivirale Aktivität

Indolderivate besitzen verschiedene biologische Aktivitäten, darunter antivirale Aktivität . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-Indazol-2-substituierte Carboxylat-Derivate hergestellt und als antivirale Mittel berichtet .

Entzündungshemmende Aktivität

Indolderivate zeigen auch eine entzündungshemmende Aktivität . Dies macht sie nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.

Antioxidative Aktivität

Indolderivate haben sich als antioxidativ wirksam erwiesen , was dazu beitragen kann, den Körper vor Schäden durch schädliche Moleküle, die als freie Radikale bezeichnet werden, zu schützen.

Antimikrobielle Aktivität

Indolderivate haben eine antimikrobielle Aktivität gezeigt , was sie nützlich macht, um verschiedene Arten von Infektionen zu bekämpfen.

Antidiabetische Aktivität

Indolderivate haben sich als antidiabetisch wirksam erwiesen , was möglicherweise zur Behandlung von Diabetes eingesetzt werden könnte.

Zukünftige Richtungen

Indazole compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that the study and application of 3-methyl-1H-indazole-7-carbonitrile and similar compounds will continue to be a topic of interest in the future.

Wirkmechanismus

Target of Action

It is known that indazole derivatives, which include 3-methyl-1h-indazole-7-carbonitrile, have a broad range of biological properties . They have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

It has been demonstrated that the 1h-indazole-3-amine structure, a related compound, is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase .

Biochemical Pathways

It is known that indazole derivatives have diverse biological activities . For instance, they have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .

Pharmacokinetics

It is known that indazole derivatives are important building blocks for some bioactive natural products and preclinical/clinical drugs .

Result of Action

It is known that indazole derivatives have diverse biological activities . For instance, they have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that the planarity of the heterocyclic ring, various side chain substitutions of different lengths, and positional functionalization can lead to a variety of derivatives by the indazole moiety .

Biochemische Analyse

Biochemical Properties

3-methyl-1H-indazole-7-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 3-methyl-1H-indazole-7-carbonitrile interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions suggest that 3-methyl-1H-indazole-7-carbonitrile may have potential therapeutic applications in treating inflammatory and degenerative diseases.

Cellular Effects

3-methyl-1H-indazole-7-carbonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in osteoarthritis cartilage explants . This inhibition suggests that 3-methyl-1H-indazole-7-carbonitrile may play a role in modulating inflammatory responses at the cellular level. Furthermore, its interaction with MMP-13 indicates a potential impact on cellular metabolism and extracellular matrix remodeling.

Molecular Mechanism

The molecular mechanism of 3-methyl-1H-indazole-7-carbonitrile involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. By binding to the active site of COX-2, 3-methyl-1H-indazole-7-carbonitrile inhibits the enzyme’s activity, reducing the production of pro-inflammatory mediators . Additionally, its interaction with MMP-13 suggests that it may inhibit the enzyme’s activity, thereby preventing the degradation of extracellular matrix components . These molecular interactions highlight the potential of 3-methyl-1H-indazole-7-carbonitrile as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-methyl-1H-indazole-7-carbonitrile have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-methyl-1H-indazole-7-carbonitrile remains stable under specific conditions, allowing for prolonged observation of its effects . Long-term exposure to 3-methyl-1H-indazole-7-carbonitrile has been associated with sustained inhibition of inflammatory mediators and extracellular matrix degradation, suggesting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-methyl-1H-indazole-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, 3-methyl-1H-indazole-7-carbonitrile may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

3-methyl-1H-indazole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 3-methyl-1H-indazole-7-carbonitrile, affecting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 3-methyl-1H-indazole-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in various tissues . Transporters such as P-glycoprotein may influence the distribution of 3-methyl-1H-indazole-7-carbonitrile, affecting its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 3-methyl-1H-indazole-7-carbonitrile plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 3-methyl-1H-indazole-7-carbonitrile may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects . Investigating the subcellular localization of 3-methyl-1H-indazole-7-carbonitrile provides insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-methyl-2H-indazole-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-8-4-2-3-7(5-10)9(8)12-11-6/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIAUGIKYWWOQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[(2,4-dichloroanilino)carbonyl]amino}-3-(4-isopropylphenyl)propanoate](/img/structure/B2557580.png)

![diethyl 3-methyl-5-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/no-structure.png)

![4-[1-[4-(3,4-Dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2557593.png)

![1-(4-fluorophenyl)-2-[2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3(2H)-yl]-1-ethanone](/img/structure/B2557602.png)